molecular formula C10H6Cl6 B1606405 beta-Chlordene CAS No. 56534-03-3

beta-Chlordene

Cat. No.: B1606405
CAS No.: 56534-03-3
M. Wt: 338.9 g/mol
InChI Key: OSFPUJNCRLXHDW-VPQDZJFTSA-N
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Description

beta-Chlordene is a complex organic compound characterized by its tricyclic structure and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Chlordene involves multiple steps, starting from simpler organic molecules. One common method involves the free radical halogenation of an allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by further chlorination steps . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

beta-Chlordene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated tricyclic compounds.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium methoxide (NaOCH3). The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce less chlorinated hydrocarbons.

Scientific Research Applications

beta-Chlordene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of chlorinated tricyclic systems.

    Biology: Its interactions with biological molecules can provide insights into the effects of chlorinated compounds on living organisms.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which beta-Chlordene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and tricyclic structure allow it to engage in various chemical interactions, potentially disrupting biological pathways or altering the properties of materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated tricyclic systems, such as:

Uniqueness

What sets beta-Chlordene apart is its specific stereochemistry and the high degree of chlorination

Properties

IUPAC Name

(1R,7S)-2,3,4,5,6,9-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6/c11-5-3-1-2-4(5)10(16,8(14)6(2)12)9(15)7(3)13/h2-5H,1H2/t2-,3+,4?,5?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFPUJNCRLXHDW-VPQDZJFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C3C([C@@H]1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031799
Record name beta-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-03-3
Record name beta-Chlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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